(D-Ala1)-Peptide T
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Overview
Description
2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid is a complex organic compound with a highly intricate structure. This compound is characterized by multiple amino and hydroxy groups, making it a significant molecule in various biochemical and industrial applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential role in various biochemical pathways. Its structure suggests it could interact with enzymes and other proteins, making it a subject of interest in enzymology and protein chemistry.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development, particularly in designing inhibitors or activators of specific enzymes.
Industry
In industry, this compound is used in the production of various biochemical products. Its complex structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically starts with the preparation of intermediate compounds, which are then sequentially reacted to form the final product. Common reagents used in these reactions include amino acids, hydroxy acids, and various catalysts to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: Various functional groups can be substituted to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of ketones, while reduction of the amino groups can produce amines.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The multiple amino and hydroxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid
- 4-Amino-2-hydroxytoluene
- 2-(4-amino-2-(trifluoromethyl)phenyl)propan-2-ol
Uniqueness
What sets this compound apart from similar compounds is its highly intricate structure, which allows for a wide range of interactions with biological molecules. This makes it a valuable tool in both research and industrial applications, offering unique properties that are not easily replicated by simpler molecules.
Properties
CAS No. |
106362-33-8 |
---|---|
Molecular Formula |
C35H55N9O16 |
Molecular Weight |
857.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+/m1/s1 |
InChI Key |
IWHCAJPPWOMXNW-ZESMOPTKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H](C)N)O |
SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |
sequence |
ASXXXNYX |
Synonyms |
HIV Peptide T Peptide T Peptide T, HIV |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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